(S)-2-(((ベンジルオキシ)カルボニル)アミノ)-3-(3-フルオロフェニル)プロパン酸

説明

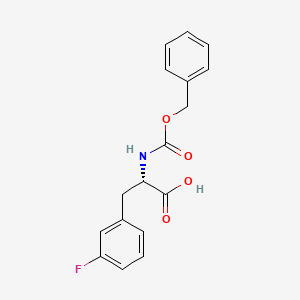

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a benzyloxycarbonyl-protected amino group and a fluorophenyl substituent. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as building blocks in drug development.

科学的研究の応用

Chemistry

In chemistry, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. The presence of the fluorine atom can influence the hydrophobicity and electronic properties of proteins, providing insights into protein folding and interactions.

Medicine

Medically, derivatives of this compound are explored for their potential as therapeutic agents. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable moiety in drug design.

Industry

In the industrial sector, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves several key steps:

-

Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This often involves the use of a fluorinated benzene derivative and a suitable leaving group.

-

Formation of the Propanoic Acid Backbone: : The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

-

Reduction: : Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

作用機序

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-(3-fluorophenyl)propanoic acid: Lacks the benzyloxycarbonyl protection.

(S)-2-(((Methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid: Features a methoxycarbonyl group instead of benzyloxycarbonyl.

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Has a fluorine atom at the para position instead of the meta position.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is unique due to the combination of its chiral center, benzyloxycarbonyl protection, and meta-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, also known by its CAS number 49759-64-0, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 317.31 g/mol

- CAS Number : 49759-64-0

- Purity : Typically >95% in commercial preparations

Anticancer Activity

Research has indicated that (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound induced apoptosis, leading to a decrease in cell viability. The half-maximal inhibitory concentration (IC) was determined to be approximately 225 µM, indicating a moderate level of efficacy against these cells .

The mechanism by which (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid exerts its effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby promoting cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 60 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Absorption and Distribution

The pharmacokinetic profile of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid indicates good oral bioavailability. Studies using parallel artificial membrane permeability assays have suggested that this compound can effectively cross the blood-brain barrier, making it a candidate for neurological applications .

Toxicity Assessment

Toxicity studies conducted on Vero cells revealed that the compound exhibits low toxicity at concentrations up to 100 µg/mL, with over 80% cell viability observed at this dosage. This suggests a favorable safety profile for further development in therapeutic contexts .

特性

IUPAC Name |

(2S)-3-(3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVXSGNDJTPEX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559580 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49759-64-0 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。